2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazolo-triazine core, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazolo-triazine core. This core can be synthesized through a series of cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The tert-butyl group is introduced via alkylation reactions, while the sulfanyl group is added through thiolation reactions. The final step involves the acylation of the triazolo-triazine core with 3-methylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and thiolation steps, as well as the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo-triazine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazolo-triazine core.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-triazine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its triazolo-triazine core, which provides stability and reactivity not commonly found in other compounds. This uniqueness makes it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C17H20N6O2S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C17H20N6O2S/c1-10-6-5-7-11(8-10)18-12(24)9-26-16-21-20-15-19-14(25)13(17(2,3)4)22-23(15)16/h5-8H,9H2,1-4H3,(H,18,24)(H,19,20,25) |
InChI Key |
FDGZCUKFEYBLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C(C)(C)C |
Origin of Product |
United States |
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